molecular formula C18H27NO5 B13942667 2,3-Dimethyl-5-ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine CAS No. 63868-61-1

2,3-Dimethyl-5-ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine

Cat. No.: B13942667
CAS No.: 63868-61-1
M. Wt: 337.4 g/mol
InChI Key: HBDGEZMTNYIFTC-UHFFFAOYSA-N
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Description

2,3-Dimethyl-5-ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine is an organic compound with the molecular formula C18H27NO5. This compound features a morpholine ring substituted with dimethyl, ethyl, and trimethoxybenzoyl groups. The presence of the trimethoxybenzoyl group is particularly notable due to its pharmacophoric properties, which contribute to the compound’s biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-5-ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine typically involves the reaction of morpholine derivatives with appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound can be achieved through a multi-step process involving the initial synthesis of the morpholine core, followed by sequential alkylation and acylation reactions. The use of catalysts such as aluminum chloride in the Friedel-Crafts acylation step is common to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-5-ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dimethyl-5-ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-5-ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxybenzoyl group plays a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The compound’s ability to inhibit enzymes like tubulin and histone demethylases has been documented .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethyl-5-ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the trimethoxybenzoyl group enhances its pharmacophoric potential, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

63868-61-1

Molecular Formula

C18H27NO5

Molecular Weight

337.4 g/mol

IUPAC Name

(5-ethyl-2,3-dimethylmorpholin-4-yl)-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C18H27NO5/c1-7-14-10-24-12(3)11(2)19(14)18(20)13-8-15(21-4)17(23-6)16(9-13)22-5/h8-9,11-12,14H,7,10H2,1-6H3

InChI Key

HBDGEZMTNYIFTC-UHFFFAOYSA-N

Canonical SMILES

CCC1COC(C(N1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C)C

Origin of Product

United States

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